Cas no 2166395-94-2 ((5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one)

(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one 化学的及び物理的性質
名前と識別子
-
- (5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one
- EN300-1274530
- 2166395-94-2
-
- インチ: 1S/C11H18N2OS/c1-6-7(2)13-9(14)8(11(3,4)5)12-10(13)15/h6-8H,1H2,2-5H3,(H,12,15)/t7?,8-/m1/s1
- InChIKey: IAPOBNJYXLAGRZ-BRFYHDHCSA-N
- SMILES: S=C1N(C(C=C)C)C([C@H](C(C)(C)C)N1)=O
計算された属性
- 精确分子量: 226.11398438g/mol
- 同位素质量: 226.11398438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 306
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 64.4Ų
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1274530-1.0g |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 1g |
$1070.0 | 2023-06-08 | ||
Enamine | EN300-1274530-500mg |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 500mg |
$1027.0 | 2023-10-01 | ||
Enamine | EN300-1274530-1000mg |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 1000mg |
$1070.0 | 2023-10-01 | ||
Enamine | EN300-1274530-50mg |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 50mg |
$900.0 | 2023-10-01 | ||
Enamine | EN300-1274530-100mg |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 100mg |
$943.0 | 2023-10-01 | ||
Enamine | EN300-1274530-10000mg |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 10000mg |
$4606.0 | 2023-10-01 | ||
Enamine | EN300-1274530-2.5g |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 2.5g |
$2100.0 | 2023-06-08 | ||
Enamine | EN300-1274530-5.0g |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 5g |
$3105.0 | 2023-06-08 | ||
Enamine | EN300-1274530-5000mg |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 5000mg |
$3105.0 | 2023-10-01 | ||
Enamine | EN300-1274530-10.0g |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 10g |
$4606.0 | 2023-06-08 |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one 関連文献
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-oneに関する追加情報
Introduction to (5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one (CAS No. 2166395-94-2)
Chemical compounds play a pivotal role in the advancement of pharmaceutical and biotechnological research. Among these, (5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one, with the CAS number 2166395-94-2, has emerged as a compound of significant interest due to its unique structural and functional properties. This compound belongs to the imidazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of stereochemistry at the 5-position, specifically the (5S) configuration, adds an additional layer of complexity and potential therapeutic relevance.
The structural motif of (5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one incorporates several key functional groups that contribute to its reactivity and biological activity. The butenyl side chain at the 3-position introduces unsaturation, which can participate in various chemical reactions, including Michael additions and electrophilic additions. The tert-butyl group at the 5-position provides steric hindrance, influencing both the compound's solubility and its interactions with biological targets. The sulfanylidene moiety at the 2-position is particularly noteworthy, as it can act as a nucleophile or participate in coordination chemistry, making this compound a versatile scaffold for drug discovery.
In recent years, there has been growing interest in the development of chiral imidazolidinones due to their potential as pharmacological agents. Chirality can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug, making it crucial to understand and control stereochemical purity. The (5S) configuration of (5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one has been strategically chosen based on preliminary studies suggesting its favorable interactions with biological receptors. This stereochemistry may enhance binding affinity and selectivity, which are critical factors in drug design.
The synthesis of (5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one involves a multi-step process that requires careful control of reaction conditions to ensure high yield and enantioselectivity. One of the key steps in its synthesis is the formation of the imidazolidinone ring, which typically involves condensation reactions between appropriate precursors under acidic or basic conditions. The introduction of the butenyl group and tert-butyl group requires precise regioselective functionalization techniques, often employing protecting group strategies to prevent unwanted side reactions.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of chiral imidazolidinones like (5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one. For instance, asymmetric catalysis has been employed to achieve high enantiomeric excesses without the need for expensive chiral auxiliaries. These innovations have not only improved the accessibility of such compounds but also reduced costs, making them more viable for large-scale applications in pharmaceutical research.
Beyond its synthetic significance, (5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one has shown promise in various biological assays. Its unique structural features suggest potential applications in multiple therapeutic areas. For example, the sulfanylidene moiety may interact with metal ions or other biomolecules, making it a candidate for developing metal-binding agents or enzyme inhibitors. Additionally, the unsaturated butenyl group could serve as a linker for further derivatization, allowing for the creation of libraries of analogs with tailored properties.
In vitro studies have begun to explore the biological activity of (5S)-3-(but-3-eny1)-5-tert-butyl - 2 - sulfanyl ideneimidazol idin - 4 - one. Initial experiments have demonstrated interesting interactions with certain enzymes and cell lines, indicating potential therapeutic benefits. However, further research is needed to fully elucidate its mechanism of action and assess its safety profile. These studies will involve a combination of high-throughput screening assays and detailed mechanistic investigations to understand how this compound affects biological pathways.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The case of (5S)-3-(buten - 2 - yl) - 5 - tert - but yl - 2 - sul fanyl ideneimid az ol id ine - 4 - one exemplifies this synergy. Chemists design and synthesize new molecules based on structural principles derived from existing knowledge, while biologists test these compounds for activity using cell-based and biochemical assays. Pharmacologists then translate promising findings into clinical applications by evaluating efficacy and toxicity.
The future direction for research on (5S)-3-(buten - 2 - yl) - 5 - tert - but yl - 2 - sul fanyl ideneimid az ol id ine - 4 - one includes exploring its potential as an intermediate in drug development pipelines. Its versatile structure allows for modifications at multiple positions, enabling chemists to fine-tune its properties for specific applications. Additionally, computational modeling techniques can be employed to predict how this compound might behave within complex biological systems before experimental validation becomes necessary.
In conclusion,< strong>( S ) _{ _{ _{ _{ _{ _{ _{ _{ _{ _{ _{ _{ _{ } } } } } } } } }_{ _{ }_{ }_{ }_{ }_{ }_{ }_{ }_{ }_{ }_{ }_{ }_{} )} )_{} )_{} )_{} )_{} )_{} )_{} )_{} )_{} )_{} )_{} )_{} )} ( CAS No . strong >21663995949) is an intriguing chemical entity with significant potential in pharmaceutical research . Its unique stereochemistry , functional groups , and synthetic accessibility make it a valuable scaffold for developing new therapeutic agents . As research continues , we can expect further insights into its biological activities and applications across various medical fields . This compound underscores how advances in synthetic chemistry continue to drive innovation in drug discovery , offering hope for improved treatments for diverse diseases . p > article > response >
2166395-94-2 ((5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one) Related Products
- 951894-35-2(3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene)
- 1823170-16-6(1,3,2-Dioxaborolane, 2-[2,6-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-)
- 92013-29-1(Propanedioic acid, [2-(2-bromophenyl)ethyl]-)
- 2060038-58-4(8-chloro-5-fluoroisoquinoline-1-carboxylic acid)
- 2024278-93-9(1-(2-Azidoethyl)-4,4-difluoropiperidine)
- 2172503-98-7(1-(pyridin-4-yl)ethane-1-sulfonyl fluoride)
- 2758003-85-7(2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride)
- 1803743-77-2(4-Bromo-2-(3-chloropropyl)nitrobenzene)
- 13639-50-4(b-D-Glucopyranose, 1-thio-,1,2,3,4,6-pentaacetate)
- 1805979-48-9(Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate)




